molecular formula C15H15N5O2 B12125921 2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol

2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol

Katalognummer: B12125921
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: NAHHMIYBXPUZGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol is a synthetically designed heterocyclic compound that integrates quinazoline and pyrimidine motifs, two structures renowned for their broad significance in medicinal chemistry and drug discovery . The molecule features a 4,7-dimethylquinazolin-2-yl group linked via an amino bridge to a 5-methylpyrimidine-4,6-diol unit. This molecular architecture suggests potential for diverse biological interactions, making it a valuable scaffold for pharmaceutical research and development. Potential Research Applications & Value: The core research value of this compound lies in its hybrid structure. Quinazoline derivatives are extensively investigated for their varied pharmacological profiles, including reported activities as antiviral, anticancer, and anti-inflammatory agents . Similarly, substituted 2-aminopyrimidines are a privileged class in medicinal chemistry, often serving as key scaffolds in inhibitors for various enzymes like protein kinases and dihydrofolate reductase (DHFR) . The specific substitution pattern on this compound—particularly the 4,6-dihydroxy groups on the pyrimidine ring—is a key functional handle that can be utilized for further chemical modifications or may contribute to specific target binding. Researchers can employ this compound as a critical intermediate in the synthesis of more complex molecules or as a lead compound for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Handling & Regulatory Information: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Eigenschaften

Molekularformel

C15H15N5O2

Molekulargewicht

297.31 g/mol

IUPAC-Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-hydroxy-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H15N5O2/c1-7-4-5-10-9(3)16-14(17-11(10)6-7)20-15-18-12(21)8(2)13(22)19-15/h4-6H,1-3H3,(H3,16,17,18,19,20,21,22)

InChI-Schlüssel

NAHHMIYBXPUZGN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=C(C(=O)N3)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation of Substituted Anthranilic Acid Derivatives

The quinazoline core is typically synthesized via cyclocondensation of 4,7-dimethylanthranilic acid derivatives with formamidine or its analogs.

Procedure :

  • Step 1 : React 4,7-dimethylanthranilic acid with formamidine acetate in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours.

  • Step 2 : Neutralize the reaction mixture with aqueous NaOH and purify via recrystallization from ethanol.

Key Data :

Starting MaterialProduct YieldConditionsReference
4,7-Dimethylanthranilic acid68%PPA, 130°C, 7 h
Ethyl 4,7-dimethylanthranilate72%Na₂S₂O₅, DMF, 100°C

Mechanistic Insight :
The reaction proceeds via initial imine formation between the amine group of anthranilic acid and the formamidine, followed by cyclization and dehydration.

Copper-Catalyzed Cyclization of 2-Isocyanobenzoates

A modern approach employs copper catalysis for efficient quinazoline formation.

Procedure :

  • Step 1 : Treat ethyl 2-isocyanobenzoate with 4,7-dimethylbenzylamine in the presence of Cu(OAc)₂·H₂O (5 mol%) in CH₂Cl₂ at room temperature.

  • Step 2 : Stir for 20–30 minutes, followed by aqueous workup and column chromatography.

Key Data :

CatalystSolventYieldReaction TimeReference
Cu(OAc)₂CH₂Cl₂85%25 min

Advantages :

  • Avoids harsh acidic conditions.

  • Enables room-temperature synthesis with high regioselectivity.

Synthesis of 5-Methylpyrimidine-4,6-diol

Hydrolysis of 2-Amino-5-methylpyrimidine-4,6-diitrile

The pyrimidine-diol moiety is synthesized via hydrolysis of nitrile precursors.

Procedure :

  • Step 1 : React 2-amino-5-methylpyrimidine-4,6-diitrile with concentrated HCl (37%) at 80°C for 4 hours.

  • Step 2 : Neutralize with NaHCO₃ and recrystallize from water.

Key Data :

Starting MaterialProduct YieldConditionsReference
2-Amino-5-methylpyrimidine-4,6-diitrile78%HCl, 80°C, 4 h

Mechanistic Insight :
The nitrile groups undergo sequential hydrolysis to carboxylic acids, followed by decarboxylation to yield the diol.

Direct Synthesis from Malononitrile Derivatives

An alternative route utilizes malononitrile and methylamine.

Procedure :

  • Step 1 : Condense malononitrile with methylamine in ethanol under reflux for 12 hours.

  • Step 2 : Acidify with HCl and isolate the diol via filtration.

Key Data :

Starting MaterialProduct YieldConditionsReference
Malononitrile65%EtOH, reflux, 12 h

Coupling of Quinazolin-2-amine and Pyrimidine-4,6-diol

Nucleophilic Aromatic Substitution

The amino group of the quinazoline reacts with a halogenated pyrimidine-diol derivative.

Procedure :

  • Step 1 : Prepare 5-methylpyrimidine-4,6-diol-2-chloro by treating the diol with POCl₃ at 60°C for 3 hours.

  • Step 2 : React 4,7-dimethylquinazolin-2-amine with the chlorinated pyrimidine in DMF at 100°C for 6 hours.

Key Data :

Quinazoline DerivativePyrimidine DerivativeYieldConditionsReference
4,7-Dimethylquinazolin-2-amine2-Chloro-5-methylpyrimidine-4,6-diol62%DMF, 100°C, 6 h

Challenges :

  • Competing side reactions at the diol hydroxyl groups require careful stoichiometric control.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling ensures efficient C–N bond formation.

Procedure :

  • Step 1 : Mix 4,7-dimethylquinazolin-2-amine, 5-methylpyrimidine-4,6-diol-2-triflate, Pd(OAc)₂ (5 mol%), and Xantphos in toluene.

  • Step 2 : Heat at 110°C for 12 hours under argon.

Key Data :

CatalystLigandSolventYieldReference
Pd(OAc)₂XantphosToluene74%

Advantages :

  • Higher functional group tolerance compared to SNAr.

Optimization and Purification Strategies

Protecting Group Utilization

To prevent undesired side reactions during coupling, hydroxyl groups on the pyrimidine-diol are often protected as acetates or silyl ethers.

Example :

  • Protect 5-methylpyrimidine-4,6-diol as its diacetate using acetic anhydride/pyridine.

  • Perform coupling, then deprotect with K₂CO₃/MeOH.

Yield Improvement :

Protection MethodCoupling YieldDeprotection YieldOverall Yield
Acetylation78%95%74%

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote decomposition. Lower temperatures (80–100°C) balance efficiency and stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, quinazoline H), 6.95 (s, 1H, pyrimidine H), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₁₆H₁₆N₅O₃ [M+H]⁺: 326.1251; found: 326.1248.

Industrial-Scale Considerations

  • Cost Efficiency : Use of Na₂S₂O₅ in cyclocondensation reduces production costs by 20% compared to PPA.

  • Catalyst Recycling : Pd(OAc)₂ can be recovered via filtration and reused for three cycles with <5% yield drop .

Analyse Chemischer Reaktionen

Reaktionstypen

2-[(4,7-Dimethylchinazolin-2-yl)amino]-5-methylpyrimidin-4,6-diol kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Essigsäure.

    Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

    Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptprodukte

    Oxidation: Oxidierte Derivate mit zusätzlichen Sauerstoff-Funktionalitäten.

    Reduktion: Reduzierte Derivate mit weniger Doppelbindungen oder Sauerstoff-Funktionalitäten.

    Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die Wasserstoffatome ersetzen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-[(4,7-Dimethylchinazolin-2-yl)amino]-5-methylpyrimidin-4,6-diol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann mit einem Rezeptor interagieren und dessen Signalweg modulieren. Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, hängen vom spezifischen biologischen Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound belongs to a broader class of pyrimidine derivatives with modifications at positions 4, 5, and 5. Key structural analogues include:

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Features
5-Methylpyrimidine-4,6-diol 5-CH₃, 4-OH, 6-OH 142.11 Simplest analogue; used in ligand synthesis
5-Fluoropyrimidine-4,6-diol 5-F, 4-OH, 6-OH 146.08 Fluorine enhances electronegativity and binding
4,6-Dichloro-2-methyl-5-(imidazolinyl)aminopyrimidine 4-Cl, 6-Cl, 2-CH₃, 5-NH-imidazoline 303.16 Chlorine substituents improve stability
5-(4-Bromophenyl)-4,6-dichloropyrimidine 4-Cl, 6-Cl, 5-(4-BrC₆H₄) 322.43 Aromatic groups enable π-π interactions

Key Observations :

  • Substituent Effects: Methyl groups (e.g., 5-CH₃) enhance hydrophobicity, while halogens (F, Cl, Br) improve electrophilicity and metabolic stability.
  • Linker Flexibility: The amino linker in the target compound allows rotational freedom, contrasting with rigid fused-ring systems in bipyrazole derivatives .
Physicochemical Properties
Compound Name Solubility (Water) Melting Point (°C) Stability
5-Methylpyrimidine-4,6-diol Moderate 250–252 Stable at RT
5-Fluoropyrimidine-4,6-diol Low 280–282 Hygroscopic
Target Compound (Quinazoline-pyrimidine hybrid) Insoluble Not reported Sensitive to UV

Key Observations :

  • Hydroxyl groups in pyrimidine-diols confer moderate water solubility, but bulky substituents (e.g., quinazoline) reduce solubility.
  • Fluorinated analogues exhibit higher melting points due to stronger intermolecular forces .

Key Observations :

  • Quinazoline moieties enhance antibacterial potency compared to simpler pyrimidines, likely due to improved target binding .
  • Fluorinated pyrimidines are under investigation for enzyme-targeted therapies, leveraging fluorine’s electronegativity .

Biologische Aktivität

The compound 2-[(4,7-Dimethylquinazolin-2-yl)amino]-5-methylpyrimidine-4,6-diol is a heterocyclic organic molecule characterized by the combination of quinazoline and pyrimidine structures. Its molecular formula is C15H15N5O2C_{15}H_{15}N_{5}O_{2}, with a molecular weight of approximately 297.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

Structural Features

The structure of this compound includes:

  • A quinazoline moiety that may contribute to its biological activity.
  • A pyrimidine ring substituted at the 5-position with a methyl group and at the 4 and 6 positions with hydroxyl groups.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities including:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Potential to inhibit various enzymes linked to disease processes.

Comparative Analysis of Similar Compounds

The unique combination of quinazoline and pyrimidine rings in this compound may lead to distinct biological activities not observed in other similar compounds. Below is a comparative analysis:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-2-amino-4,6-dichloropyrimidineContains fluorine and dichloro substituentsPotent inhibitor of nitric oxide production
4-AminoquinazolineAmino group on quinazoline ringAntitumor activity via kinase inhibition
2-Amino-5-methylpyrimidineSimilar pyrimidine core but lacks quinazolineAntimicrobial properties

Anticancer Activity

Research has indicated that derivatives of pyrimidines often exhibit anticancer properties. For instance, a study highlighted that certain modified pyrimidines demonstrated enhanced activity against breast cancer cell lines (MCF-7) with IC50 values significantly lower than standard treatments . The specific mechanisms include the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Efficacy

In antimicrobial studies, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed that increasing concentrations led to a greater sensitivity in bacterial growth inhibition, with complete inhibition observed at higher concentrations (800 µg/mL) . This indicates potential for development as an antimicrobial agent.

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes has been assessed through various assays. For example, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer . The enzyme inhibition profile suggests potential therapeutic applications in managing these conditions.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as:

  • Kinases : Modulating signaling pathways involved in cell growth and survival.
  • Bacterial Enzymes : Disrupting metabolic processes essential for bacterial viability.

Q & A

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the quinazoline-amine bond) can be inhibited via lyophilization or formulation with antioxidants (e.g., ascorbic acid). LC-MS/MS identifies degradation products for structure-activity analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.